3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of chlorine and methoxy groups on the quinoxaline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde typically involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by chlorination and methoxylation. One common method involves the reaction of 2-chloro-3-formylquinoxaline with methanol in the presence of a base to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as 2-chloroquinoxaline, followed by formylation and methoxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-7-methoxy-quinoxaline-2-carboxylic acid.
Reduction: 3-chloro-7-methoxy-quinoxaline-2-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-7-methoxy-quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: Similar structure with a methylsulfanyl group instead of an aldehyde group.
2-Chloro-7-methoxyquinoline-3-carboxaldehyde: Similar structure with a quinoline ring instead of a quinoxaline ring.
Uniqueness
3-Chloro-7-methoxy-quinoxaline-2-carbaldehyde is unique due to the presence of both chlorine and methoxy groups on the quinoxaline ring, which enhances its chemical reactivity and potential for diverse applications. Its aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-chloro-7-methoxyquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-6-2-3-7-8(4-6)12-9(5-14)10(11)13-7/h2-5H,1H3 |
InChI Key |
JNOYZIRPJKXNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.